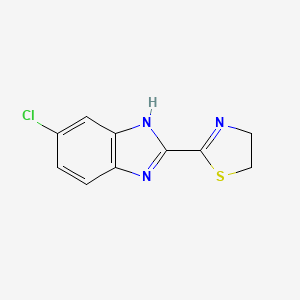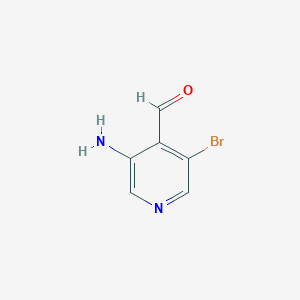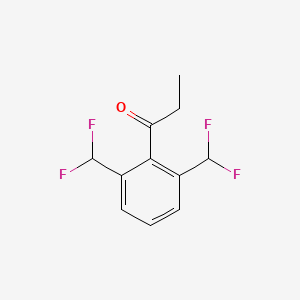
1-(2,6-Bis(difluoromethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Bis(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H10F4O It is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to introduce the difluoromethyl groups, followed by a Friedel-Crafts acylation to attach the propanone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Bis(difluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can occur at the phenyl ring or the propanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(2,6-Bis(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mécanisme D'action
The mechanism of action of 1-(2,6-Bis(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,6-Difluorophenyl)propan-1-one
- 1-(2,4-Difluorophenyl)propan-1-one
- 1-(2,6-Bis(trifluoromethyl)phenyl)propan-1-one
Uniqueness
1-(2,6-Bis(difluoromethyl)phenyl)propan-1-one is unique due to the presence of two difluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H10F4O |
|---|---|
Poids moléculaire |
234.19 g/mol |
Nom IUPAC |
1-[2,6-bis(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10F4O/c1-2-8(16)9-6(10(12)13)4-3-5-7(9)11(14)15/h3-5,10-11H,2H2,1H3 |
Clé InChI |
VZXXDMVTGCYTIU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC=C1C(F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


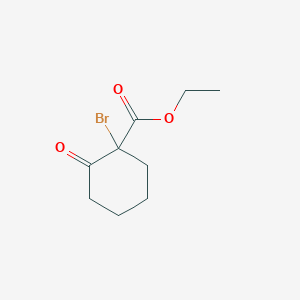



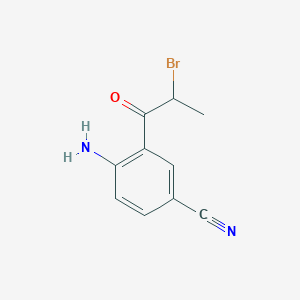
![5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14072370.png)
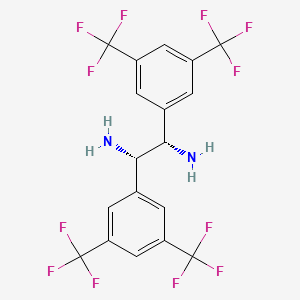
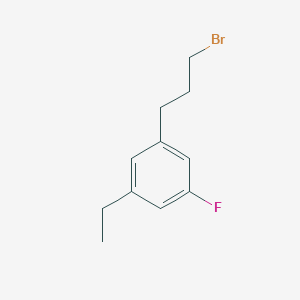
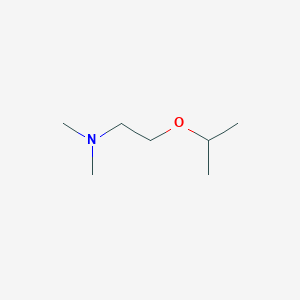
![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)
![[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072384.png)
